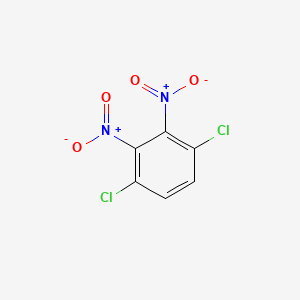

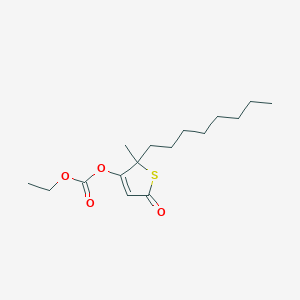

![molecular formula C8H5ClOS B3192764 Benzo[b]thiophen-2(3H)-one, 5-chloro- CAS No. 65141-31-3](/img/structure/B3192764.png)

Benzo[b]thiophen-2(3H)-one, 5-chloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar . It has no household use . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .

Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide . In the presence of a gold catalyst, a more complex 2,3-disubstituted benzothiophene can be synthesized .Molecular Structure Analysis

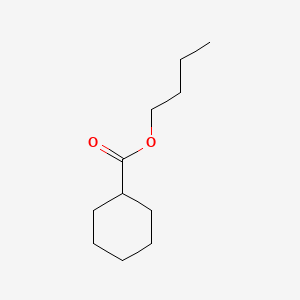

The molecular structure of Benzo[b]thiophene is represented by the formula C8H6S . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75%, using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .Physical and Chemical Properties Analysis

The molecular weight of Benzo[b]thiophene is 134.198 . It is an aromatic organic compound .Mechanism of Action

Benzothiophene derivatives have been found to exhibit STING-agonistic activity . Compounds 12d and 12e exhibited marginal human STING-activating activities . Western blot analysis demonstrated that both 12d and 12e treatment increased the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .

Properties

CAS No. |

65141-31-3 |

|---|---|

Molecular Formula |

C8H5ClOS |

Molecular Weight |

184.64 g/mol |

IUPAC Name |

5-chloro-3H-1-benzothiophen-2-one |

InChI |

InChI=1S/C8H5ClOS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2 |

InChI Key |

JPABYTGKHUGVBB-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2)Cl)SC1=O |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)SC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

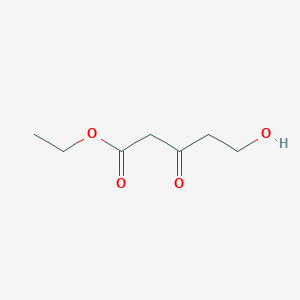

![1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)-](/img/structure/B3192692.png)

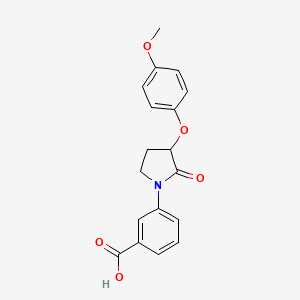

![[1,1'-Bicyclohexyl]-4,4'-diamine](/img/structure/B3192726.png)

![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenoxy]-1-pyrrolidinyl]-](/img/structure/B3192743.png)